molecular formula C12H23NO5S B2641655 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate CAS No. 6613-65-6

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate

Cat. No.: B2641655
CAS No.: 6613-65-6
M. Wt: 293.38
InChI Key: GPVILMAFGAKQPP-UHFFFAOYSA-N
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Description

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate is a zwitterionic compound with a unique structure that combines a methacrylate group and a sulfonate group. This compound is known for its applications in various fields, including biomedical research, drug delivery, and polymer science. Its molecular formula is C12H23NO5S, and it has a molecular weight of 293.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by the addition of 1,4-butanesultone. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis, to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate involves its ability to form zwitterionic structures, which contribute to its unique properties. The methacrylate group allows for polymerization, while the sulfonate group provides hydrophilicity and ionic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, making it suitable for various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate stands out due to its combination of a methacrylate group and a sulfonate group, which imparts unique properties such as enhanced hydrophilicity, biocompatibility, and the ability to form zwitterionic polymers. These characteristics make it highly versatile and valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVILMAFGAKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6613-65-6
Record name 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate
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